molecular formula C19H24N4O4 B11181776 Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11181776
M. Wt: 372.4 g/mol
InChI Key: BSMBRJDOJBGKRV-UHFFFAOYSA-N
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Description

Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the triazolo-pyrimidine family. Its structure combines a triazolo[1,5-a]pyrimidine core with a 3-ethoxy-4-hydroxyphenyl substituent at position 7, a propyl group at position 5, and an ethyl carboxylate ester at position 4.

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H24N4O4/c1-4-7-13-16(18(25)27-6-3)17(23-19(22-13)20-11-21-23)12-8-9-14(24)15(10-12)26-5-2/h8-11,17,24H,4-7H2,1-3H3,(H,20,21,22)

InChI Key

BSMBRJDOJBGKRV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    Functional Group Introduction: The ethoxy and hydroxyphenyl groups are introduced through nucleophilic substitution reactions, often using ethylating agents and phenolic compounds.

    Final Esterification: The carboxylate group is typically introduced via esterification reactions using ethanol and acid catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The triazolopyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is typical.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of base catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds with similar structures to ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibit a range of biological activities:

  • Anticancer Properties :
    • A derivative of the triazolo-pyrimidine class has shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies revealed that these derivatives can induce apoptosis and inhibit cell proliferation.
    • Case Study : A study demonstrated that a similar compound increased apoptosis in MCF-7 cells by 58.29-fold compared to untreated controls, indicating strong anticancer potential .
  • Antimicrobial Activity :
    • Compounds with triazolo-pyrimidine structures have been reported to possess antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This opens avenues for research into treatments for inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduced apoptosis in MCF-7 cells
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazolopyrimidine core can interact with enzymes and receptors, modulating their activity. The hydroxyphenyl group may participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous triazolo-pyrimidine derivatives, focusing on substituents, synthetic methods, and physicochemical properties.

Compound Name & Substituents Synthesis Method Yield (%) Key Properties/Applications Reference ID
Target compound : 7-(3-ethoxy-4-hydroxyphenyl)-5-propyl-4,7-dihydro-triazolo-pyrimidine-6-carboxylate Not explicitly detailed (inferred from analogs) N/A Expected enhanced solubility due to hydroxyl/ethoxy groups; potential bioactivity
Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-triazolo-pyrimidine-6-carboxylate Green synthesis (water/ethanol, 4,4’-trimethylenedipiperidine additive) 85–92 High thermal stability; recyclable catalyst; eco-friendly
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-4,7-dihydro-triazolo-pyrimidine-6-carboxylate Conventional solvent-based condensation N/A Structural analog with chlorinated groups; normal bond lengths/angles observed crystallographically
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydro-triazolo-pyrimidine-6-carboxylate Solvent-mediated condensation N/A Bromophenyl/CF3 groups enhance lipophilicity; potential agrochemical applications
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-triazolo-pyrimidine-6-carboxylate Standard multicomponent reaction N/A Methoxy groups improve solubility; CAS No. listed for industrial reference
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-triazolo-pyrimidine-6-carboxylate Microwave-assisted synthesis (EtOH) N/A π-π stacking interactions in crystal structure; benzylsulfanyl group may influence stability

Key Structural and Functional Differences:

In contrast, trifluoromethyl (CF3) or chloromethyl groups in analogs enhance lipophilicity, making them suitable for membrane penetration in agrochemical applications .

Synthetic Efficiency :

  • The green synthesis method using 4,4’-trimethylenedipiperidine (yield: 85–92%) outperforms conventional protocols in sustainability, avoiding volatile solvents. However, the target compound’s synthesis may require tailored conditions due to the reactive hydroxyl group.

Crystallographic and Stability Features :

  • Derivatives like Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-... exhibit π-π stacking in crystal structures, stabilizing the solid state . The target compound’s hydroxyl group may facilitate hydrogen bonding, impacting crystallization behavior.

Biological Activity: While direct data for the target compound is absent, 5-amino-7-phenyl derivatives show promise as bioactive intermediates , and chlorinated analogs are explored for antimicrobial activity . The hydroxyl group in the target compound could enhance binding to biological targets via hydrogen bonding.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Substituents at positions 5 and 7 critically influence bioactivity. For example, propyl (target compound) vs.
  • Synthetic Challenges: The hydroxyl group in the target compound may necessitate protection/deprotection steps to prevent side reactions, unlike non-polar substituents in analogs .
  • Environmental Impact : Green synthesis methods (e.g., ) set a benchmark for sustainable production, contrasting with older protocols using hazardous solvents .

Biological Activity

Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing existing research findings, case studies, and relevant data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H24N4O4
  • Molecular Weight : 372.4183 g/mol
  • CAS Number : 704879-53-8
  • SMILES Notation : CCCCC1=C(C(=O)OCC)C(n2c(N1)ncn2)c1ccc(c(c1)OCC)O

Antitumor Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. A study highlighted the synthesis of related compounds, demonstrating their ability to induce apoptosis in cancer cells through G1 cell-cycle arrest mechanisms. This suggests that this compound may share similar antitumor effects due to its structural analogies with known active compounds .

The compound is believed to act by inhibiting specific kinases involved in cellular signaling pathways. For instance, it may target Adaptor Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in endocytosis and synaptic vesicle recycling. Inhibition of AAK1 can lead to disrupted cellular processes that are crucial for tumor growth and proliferation .

Antimicrobial Properties

In vitro studies have shown that triazolo-pyrimidine derivatives possess antimicrobial activity against various bacterial strains. The compound's structural features may enhance its interaction with bacterial enzymes or receptors, leading to effective inhibition of bacterial growth. For example, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The presence of hydroxyl groups in the compound's structure suggests potential antioxidant properties. Compounds with similar functional groups have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity could contribute to the compound's overall therapeutic profile .

Synthesis and Evaluation

A comprehensive review of multicomponent reactions (MCRs) for synthesizing biologically active molecules revealed that triazolo-pyrimidine derivatives are often evaluated for multiple biological activities including antibacterial and anticancer effects. The synthesis process typically yields high purity and activity levels .

Comparative Biological Activity Table

Compound NameActivity TypeReference
This compoundAntitumor
Related Triazolo-Pyrimidine DerivativeAntibacterial
Other Triazolo DerivativesAntioxidant

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